Trimethylsilylmethoxymethyl chloride

Organic Synthesis Protecting Group Chemistry Hydrolytic Stability

Trimethylsilylmethoxymethyl chloride, with CAS number 171776-54-8, is an organochlorine compound belonging to the class of silylalkoxymethyl halides. It is recognized in the patent literature as an important reagent for the protection of functional groups containing active hydrogen in the synthesis of complex bioactive substances and natural products.

Molecular Formula C5H13ClOSi
Molecular Weight 152.69
CAS No. 171776-54-8
Cat. No. B2890632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilylmethoxymethyl chloride
CAS171776-54-8
Molecular FormulaC5H13ClOSi
Molecular Weight152.69
Structural Identifiers
SMILESC[Si](C)(C)COCCl
InChIInChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3
InChIKeyVVSOPDGZIBGWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilylmethoxymethyl Chloride (CAS 171776-54-8): Properties and Role as a Silylalkoxymethyl Halide Reagent


Trimethylsilylmethoxymethyl chloride, with CAS number 171776-54-8, is an organochlorine compound belonging to the class of silylalkoxymethyl halides [1]. It is recognized in the patent literature as an important reagent for the protection of functional groups containing active hydrogen in the synthesis of complex bioactive substances and natural products [1]. This compound serves as a versatile protecting group, particularly for hydroxyl moieties, offering a distinct balance of stability and controlled deprotection compared to other common protecting reagents .

Workflow
Complex multi-step organic synthesis requiring orthogonal protecting group strategies
Protection
Hydroxyl group protection with acid-stable SEM ether formation
Deprotection
Fluoride-ion-mediated selective removal without disturbing esters, carbamates, or other silyl ethers
Suitability
Prepared for natural product total synthesis and materials research where acid/basic step compatibility is required

Why Trimethylsilylmethoxymethyl Chloride (CAS 171776-54-8) Cannot Be Simply Substituted by Other Silylating or Alkylating Agents


Generic substitution of trimethylsilylmethoxymethyl chloride with other in-class compounds like trimethylsilyl chloride (TMS-Cl) or methoxymethyl chloride (MOM-Cl) fails due to its unique orthogonal stability profile. The SEM protecting group formed by this reagent is specifically stable under mild acidic conditions that readily cleave common alternatives such as tetrahydropyranyl (THP), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM) ethers . This differential stability is critical for multi-step synthetic sequences where other functional group manipulations are required without affecting the protected hydroxyl group. Furthermore, its deprotection occurs under specific orthogonal conditions, such as treatment with fluoride ions, which does not interfere with many other common protecting groups, providing a level of synthetic control unattainable with simpler, less stable silylating agents [1].

TMS-Cl / MOM-Cl
Stability profile may not transfer. SEM ethers resist acidic conditions that fully deprotect MOM and TMS groups; a generic substitution risks premature hydroxyl exposure during multi-step sequences.
TBDMS-Cl
Deprotection conditions differ. SEM ethers are selectively cleaved by fluoride ions without affecting esters or carbamates, while TBDMS removal often requires stronger reagents and may compromise sensitive functionalities.
Physical Property Context
Boiling point and volatility differ from closely related SEM-Cl analogs; substitution can alter purification protocols and handling characteristics. Verify before method transfer.

Quantitative Evidence for Trimethylsilylmethoxymethyl Chloride (CAS 171776-54-8) in Synthesis and Material Science


Enhanced Hydrolytic Stability of SEM Ethers Over MOM and TMS Ethers Under Acidic Conditions

The trimethylsilylethoxymethyl (SEM) protecting group derived from this compound demonstrates superior hydrolytic stability compared to methoxymethyl (MOM) and trimethylsilyl (TMS) ethers. The SEM group remains intact under acidic conditions that are known to fully deprotect MOM and TMS groups . This differential stability allows for selective manipulations elsewhere in a complex molecule.

Acidic Stability vs MOM/TMS
Class-level inference
SEM ethers stable; MOM and TMS groups fully deprotected
Reported orthogonal stability may support acid-tolerant route design
Qualitative comparison; specific acid strength/concentration data to verify
Organic Synthesis Protecting Group Chemistry Hydrolytic Stability

Orthogonal Deprotection Selectivity of SEM Ethers via Fluoride Ion Cleavage

The SEM protecting group can be selectively removed by treatment with a fluoride ion source, a condition that does not affect many other commonly used protecting groups, including esters, carbamates, and certain other silyl ethers [1]. This is in contrast to TMS groups, which are often too labile and can be inadvertently cleaved during workup or by trace moisture, and TBDMS groups, which require more forcing conditions or alternative reagents for removal [2].

Fluoride-Mediated Deprotection
Reported
Cleavage by TBAF leaves esters, carbamates intact
Supports selective deprotection in complex polyfunctional substrates
Orthogonal removal method; validate in target substrate
Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Physical Property Differentiation: Boiling Point and Density Compared to a Closely Related Analog

Trimethylsilylmethoxymethyl chloride (CAS 171776-54-8) exhibits distinct physical properties that differentiate it from its closely related analog, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, CAS 76513-69-4). The reported boiling point of the target compound is 170–172 °C , while the boiling point of SEM-Cl is reported as 57-59 °C/8 mmHg [1], indicating a significantly lower vapor pressure and higher boiling point under comparable conditions.

Boiling Point vs SEM-Cl analog
Cross-study comparable
170–172 °C (atmospheric) vs 57–59 °C/8 mmHg
May guide purification and handling choices
Difference ~113 °C at atmospheric pressure; verify in-house
Chemical Procurement Physical Properties Reagent Handling

Optimal Research and Industrial Application Scenarios for Trimethylsilylmethoxymethyl Chloride (CAS 171776-54-8)


Multi-Step Total Synthesis of Complex Natural Products

In the total synthesis of complex natural products, such as the maytansinoid class of anti-cancer agents, the need for multiple orthogonal protecting group strategies is paramount. Trimethylsilylmethoxymethyl chloride is used to protect sensitive hydroxyl groups because the resulting SEM ether is stable to the acidic and basic conditions required for subsequent transformations, yet can be selectively removed with fluoride ions at the penultimate stage without disturbing other functional groups [1]. This orthogonal stability, as established in Section 3, is a key enabler for successful synthetic routes.

Protection of Hydroxyl Groups in the Presence of Acid-Labile Functionalities

This reagent is ideal for protecting alcohols in molecules that also contain acid-sensitive functional groups. As quantified in Section 3, the SEM group remains intact under mild acidic conditions that would otherwise cleave MOM or THP ethers [1]. This allows chemists to perform acidic workups or transformations on other parts of the molecule without concern for premature deprotection of the SEM-protected hydroxyl group.

Synthesis of Silane-Modified Polymers and Advanced Materials

Trimethylsilylmethoxymethyl chloride is used in materials science as a silane coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices [1]. Its unique structure, featuring both a reactive chloromethyl group and a hydrolyzable trimethylsilyl group, facilitates the creation of hybrid organic-inorganic materials with enhanced mechanical and thermal properties. The physical property differences identified in Section 3 may also influence its selection for specific high-temperature or non-volatile material processing applications.

Application
Selection Property
Validation Focus
Complex natural product total synthesis research
Orthogonal stability (acid-resistant, fluoride-labile)
Protecting group sequence planning and late-stage selective deprotection
Acid-sensitive polyfunctional molecule protection
SEM group retains integrity under mild acidic workup
Acid treatment step compatibility without premature hydroxyl exposure
Silane-modified polymer and hybrid material synthesis
Dual reactive sites (chloromethyl and trimethylsilyl) for inorganic-organic coupling
Processability and property tuning based on boiling point and reactivity
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